Dysprosium-165

Radiation synovectomy Nuclear medicine Rheumatoid arthritis

Dysprosium-165 (¹⁶⁵Dy, CAS 13967-64-1) is a reactor-produced, beta-emitting therapeutic radioisotope with a physical half-life of 2.334 hours (140.02 ± 0.36 minutes). It decays via β⁻ emission (100%) to stable holmium-165, delivering a maximum beta energy of 1.287 MeV (83.0% abundance) and a secondary beta component of 1.192 MeV (15%).

Molecular Formula Dy
Molecular Weight 164.931709 g/mol
CAS No. 13967-64-1
Cat. No. B1208800
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDysprosium-165
CAS13967-64-1
Synonyms165Dy radioisotope
Dy-165 radioisotope
Dysprosium-165
Molecular FormulaDy
Molecular Weight164.931709 g/mol
Structural Identifiers
SMILES[Dy]
InChIInChI=1S/Dy/i1+2
InChIKeyKBQHZAAAGSGFKK-NJFSPNSNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dysprosium-165 Procurement Guide: Nuclear Properties and Clinical Role as a Short-Half-Life Therapeutic Radionuclide


Dysprosium-165 (¹⁶⁵Dy, CAS 13967-64-1) is a reactor-produced, beta-emitting therapeutic radioisotope with a physical half-life of 2.334 hours (140.02 ± 0.36 minutes) . It decays via β⁻ emission (100%) to stable holmium-165, delivering a maximum beta energy of 1.287 MeV (83.0% abundance) and a secondary beta component of 1.192 MeV (15%) [1]. As a member of the lanthanide series, ¹⁶⁵Dy is typically employed as a radiopharmaceutical in the form of dysprosium-165 hydroxide macroaggregate (¹⁶⁵Dy-HMA) or dysprosium-165 ferric hydroxide macroaggregate (¹⁶⁵Dy-FHMA) for intra-articular radiation synovectomy in patients with chronic inflammatory arthropathies [2]. Its procurement relevance lies in its unique combination of a short physical half-life and therapeutic-range beta penetration (mean soft tissue range approximately 1.8–5.7 mm), which distinguishes it operationally from longer-lived therapeutic radionuclides used for similar indications [3].

Physical Half-Life Short half-life (hours) supports same-day post-injection protocols
Beta Emission Therapeutic-range beta penetration for intra-articular studies
Formulation Hydroxide macroaggregate designed for joint retention research

Why Dysprosium-165 Cannot Be Substituted with Other Beta-Emitters for Radiation Synovectomy


Substituting ¹⁶⁵Dy with alternative therapeutic beta-emitters such as ⁹⁰Y, ¹⁶⁶Ho, ¹⁸⁸Re, or ¹⁵³Sm is not operationally or dosimetrically equivalent in the radiation synovectomy setting. While several radionuclides provide overlapping beta energy ranges and tissue penetration depths, ¹⁶⁵Dy's 2.334-hour half-life is approximately 28-fold shorter than that of ⁹⁰Y (64.1 hours) and approximately 11-fold shorter than that of ¹⁶⁶Ho (26.8 hours) [1]. This half-life differential directly governs the duration of required post-injection joint immobilization and hospital observation, which has significant implications for clinical workflow and patient throughput [2]. Conversely, for applications requiring extended tumor retention such as the ¹⁶⁶Dy/¹⁶⁶Ho in vivo generator approach, the longer-lived ¹⁶⁶Dy parent (81.6 hours) is intentionally selected, underscoring that ¹⁶⁵Dy's short half-life is a deliberate, indication-specific design feature rather than a general property of dysprosium isotopes [3]. Furthermore, the specific activity achievable with ¹⁶⁵Dy via direct neutron activation of ¹⁶⁴Dy targets (≥610 mCi/mg Dy) supports formulation at clinically efficacious doses while maintaining low carrier mass [4].

Half-life differential Much shorter half-life (hours vs days) alters post-injection immobilization and observation duration compared to Y-90 or Ho-166.
Leakage profile context Macroaggregate formulation may yield different joint retention and off-target exposure relative to Y-90 silicate colloid; data should not be directly extrapolated.
Specific activity variance Achievable specific activity via neutron activation differs across isotopes; carrier mass and formulation consistency may require independent validation.

Quantitative Differentiation Evidence for Dysprosium-165 in Radiation Synovectomy: Comparator Data


Half-Life Reduction vs. Yttrium-90: 28-Fold Shorter Duration Enabling Reduced Hospitalization

In a multicenter, double-blind, randomized clinical trial directly comparing ¹⁶⁵Dy hydroxide macroaggregate (¹⁶⁵Dy-HMA) with ⁹⁰Y silicate colloid for radiation synovectomy of the knee, clinical response was statistically equivalent between groups. However, the 2.334-hour half-life of ¹⁶⁵Dy was identified as a distinct operational advantage, enabling a shorter duration of post-injection immobilization and hospitalization compared to ⁹⁰Y (64.1-hour half-life) [1]. This half-life reduction is a factor of approximately 28-fold [2].

Half-Life Reduction vs. Y-90
Head-to-head
2.334 h vs 64.1 h (≈28-fold reduction)
Supports reduced immobilization and observation protocols
Multicenter RCT, n=70 knees
Radiation synovectomy Nuclear medicine Rheumatoid arthritis

Clinical Efficacy: Non-Inferiority to Yttrium-90 in Randomized Controlled Trial

The same multicenter double-blind trial established that ¹⁶⁵Dy-HMA is at least as safe and effective as ⁹⁰Y silicate colloid. The study reported no significant difference in clinical response between the two treatment groups for either rheumatoid arthritis or osteoarthritis, as assessed by pain on walking, pain at rest, and stiffness after rest [1]. This head-to-head evidence supports procurement decisions where a shorter half-life agent is preferred without sacrificing clinical outcomes.

Endpoint Comparison with Y-90
Head-to-head
No significant difference in clinical response
Reported endpoint equivalence context
Double-blind RCT, 70 knees
Radiation synovectomy Rheumatoid arthritis Clinical trial

Intra-Articular Leakage Rate: Mean 0.3% of Injected Dose in Human Knees

In a clinical series of 53 knees treated with ¹⁶⁵Dy coupled to ferric hydroxide macroaggregate (¹⁶⁵Dy-FHMA), the mean leakage rate from the joint was measured at 0.3% of the injected dose, corresponding to a total body dose of 0.4 rad and a liver dose of 2.5 rad—equivalent to a lumbosacral series of diagnostic radiographs [1]. This low systemic exposure is attributed to the macroaggregate particle size formulation, which promotes joint retention. While direct comparator leakage data for ⁹⁰Y silicate colloid from the same study are not provided, historical data cited in the patent literature indicate that ⁹⁰Y silicate colloid can deliver a lymph node dose of approximately 9,100 rads following a 185 MBq injection due to higher leakage [2].

Joint Leakage Rate
Cross-study
Mean leakage 0.3% vs Y-90 higher lymph node dose
Supports off-target dosimetry evaluation
Clinical study, 53 knees
Radiation synovectomy Dosimetry Rheumatoid arthritis

Large-Scale Clinical Validation: 236 Knees Treated with ¹⁶⁵Dy-HMA Demonstrating 76% Improvement Rate

A large clinical series from Korea evaluated 236 knees of 212 patients with rheumatoid arthritis treated with intra-articular ¹⁶⁵Dy-HMA (250–300 mCi). At a mean follow-up of 50.4 weeks, 44% of knees showed good results and 32% showed fair results, yielding an overall improvement rate of 76% [1]. Among knees with Stage I radiographic changes, 81% showed improvement (54% good results); in Stage II, 78% showed improvement (39% good results). Leakage of radioactivity from the injected joint was minimal, and adverse reactions were rare (radiation burn: 4 cases; transient post-injection flare: 14 cases).

Large-Scale Clinical Response
Supporting evidence
76% overall improvement at 50.4 weeks
Reported endpoint response in clinical cohort
236 knees, 212 patients
Radiation synovectomy Rheumatoid arthritis Clinical outcomes

Preclinical Joint Retention: >99.9% Retention at 24 Hours in Rabbit Model

In vivo retention studies in normal rabbits demonstrated that ¹⁶⁵Dy metallic macroaggregates (¹⁶⁵Dy-MA) exhibited >99.9% retention in the knee joint space at 24 hours post-administration, as assessed by gamma camera analysis [1]. The formulation, prepared with a mean particle size of 2.6 μm (range 1–6 μm), showed no significant change in particle size or leakage after 24-hour storage at 37°C or autoclaving at 121°C for 30 minutes, indicating high in vitro and in vivo stability.

Preclinical Joint Retention
Supporting evidence
>99.9% at 24 h (rabbit model)
Supports macroaggregate stability evaluation
Gamma camera analysis
Radiation synovectomy Preclinical studies Particle stability

Production Yield and Purity: 5.76 Ci per Batch with >99.9% Radionuclidic Purity

Irradiation of 20 mg of natural dysprosium nitrate in a neutron flux of 2 × 10¹³ n/cm²·sec for 4 hours produced 5.76 Ci of ¹⁶⁵Dy with a specific activity of 610 mCi/mg Dy and radionuclidic purity exceeding 99.9% [1]. The production pathway via the ¹⁶⁴Dy(n,γ)¹⁶⁵Dy reaction benefits from the high thermal neutron capture cross-section of ¹⁶⁴Dy (approximately 2,400–2,840 barns) [2].

Production Yield & Purity
Supporting evidence
5.76 Ci/batch, >99.9% radionuclidic purity
Informs supply chain and QC planning
Neutron flux 2E13 n/cm²·s, 4 h
Radioisotope production Neutron activation Quality control

High-Value Application Scenarios for Dysprosium-165 Based on Quantitative Evidence


Radiation Synovectomy of the Knee in Rheumatoid Arthritis and Osteoarthritis

The primary validated application for ¹⁶⁵Dy, supported by multiple clinical studies including a multicenter randomized controlled trial (n=59 patients, 70 knees), is intra-articular radiation synovectomy of the knee in patients with chronic synovitis refractory to conventional therapy [1]. The 2.334-hour half-life enables same-day discharge following a brief post-injection immobilization period, a logistical advantage over longer-lived alternatives such as ⁹⁰Y [2]. Large-scale clinical data from 236 treated knees demonstrate 76% overall improvement at mean 50.4 weeks follow-up, with 81% improvement in early radiographic stage (Stage I) disease [3]. Mean intra-articular leakage rates of 0.3% of injected dose result in minimal systemic radiation exposure, with total body dose equivalent to a lumbosacral radiographic series [4].

Radiation Synovectomy of the Ankle and Medium-Sized Joints

While the knee represents the most extensively studied joint, ¹⁶⁵Dy-FHMA has also been applied to refractory synovitis of the ankle [1]. The beta particle penetration range of ¹⁶⁵Dy (maximum tissue range approximately 5.7 mm, mean ~1.8–5.7 mm) is well-suited to the synovial thickness of medium-sized joints, and the low leakage profile observed in knee studies is expected to translate to other joints when appropriate particle size formulations are used [2].

Quality Control and Reference Standard for Neutron Activation Analysis

¹⁶⁵Dy, produced via the ¹⁶⁴Dy(n,γ)¹⁶⁵Dy reaction, serves as a short-lived activation product standard in neutron activation analysis (NAA) workflows [1]. The high thermal neutron capture cross-section of ¹⁶⁴Dy (~2,400–2,840 barns) and the well-characterized 2.334-hour half-life make ¹⁶⁵Dy useful for irradiation time calibration and flux monitoring in research reactors [2]. Procurement of ¹⁶⁴Dy-enriched target material supports both ¹⁶⁵Dy production for clinical use and the longer irradiation pathway to ¹⁶⁶Dy/¹⁶⁶Ho for other therapeutic applications [3].

Precursor for ¹⁶⁶Ho Production via Double Neutron Capture

¹⁶⁵Dy serves as the intermediate radionuclide in the two-step reactor production of ¹⁶⁶Ho: ¹⁶⁴Dy(n,γ)¹⁶⁵Dy(n,γ)¹⁶⁶Dy → ¹⁶⁶Ho (β⁻ decay, 81.6 h) [1]. The ¹⁶⁶Dy/¹⁶⁶Ho in vivo generator system has been investigated for cancer therapy applications requiring high-energy beta emission (¹⁶⁶Ho Eβ,max = 1.77 and 1.85 MeV) and extended retention [2]. While ¹⁶⁵Dy itself is not the final therapeutic agent in this pathway, understanding its production parameters and decay characteristics is essential for optimizing the double-neutron-capture process and for quality control of ¹⁶⁶Ho radiopharmaceuticals [3].

Application
Selection Property
Validation Focus
Intra-articular synovectomy research model (knee)
Short half-life for reduced immobilization protocols
Joint retention and leakage endpoints
Medium-joint retention studies (ankle)
Beta penetration range suitability
Synovial thickness and particle retention
Neutron activation analysis reference standard
High capture cross-section (¹⁶⁴Dy) and short half-life
Irradiation time calibration and flux monitoring
Double-neutron-capture pathway research (¹⁶⁶Ho production)
Intermediate radionuclide characterization
Production yield and purity optimization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

61 linked technical documents
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